molecular formula C20H18NO4- B14755848 (2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylate

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylate

Cat. No.: B14755848
M. Wt: 336.4 g/mol
InChI Key: ZPGDWQNBZYOZTI-SFHVURJKSA-M
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Description

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylate is a chemical compound that belongs to the class of pyrrolidine carboxylates. These compounds are often used in organic synthesis and have applications in various fields such as medicinal chemistry, materials science, and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylate typically involves the protection of the pyrrolidine nitrogen with a fluorenylmethoxycarbonyl (Fmoc) group. This can be achieved through the reaction of pyrrolidine-2-carboxylic acid with Fmoc chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.

    Reduction: Reduction reactions can be used to modify the carboxylate group.

    Substitution: Nucleophilic substitution reactions can occur at the Fmoc group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In organic synthesis, (2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

The compound can be used in the synthesis of peptides and proteins, where the Fmoc group serves as a protecting group for the amino acid residues.

Medicine

Industry

In the materials science industry, the compound may be used in the synthesis of polymers or other advanced materials.

Mechanism of Action

The mechanism of action of (2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylate would depend on its specific application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted reactions until it is removed under specific conditions.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-carboxylate
  • (2S)-1-(Benzyloxycarbonyl)pyrrolidine-2-carboxylate

Uniqueness

The uniqueness of (2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylate lies in the Fmoc protecting group, which is widely used in peptide synthesis due to its stability and ease of removal.

Properties

Molecular Formula

C20H18NO4-

Molecular Weight

336.4 g/mol

IUPAC Name

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylate

InChI

InChI=1S/C20H19NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,23)/p-1/t18-/m0/s1

InChI Key

ZPGDWQNBZYOZTI-SFHVURJKSA-M

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)[O-]

Canonical SMILES

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)[O-]

Origin of Product

United States

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